[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride

regioisomer differentiation lipophilicity drug design

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2460739-21-1, molecular formula C₆H₈ClF₃O₂S, MW 236.64) is a chiral, trans-1,2-disubstituted cyclobutane-derived sulfonyl chloride bearing a trifluoromethyl group at the 2-position and a methanesulfonyl chloride group attached via a methylene spacer at the 1-position. The compound features two defined atom stereocenters with (1R,2R) absolute configuration, making it a member of the emerging class of CF₃-cyclobutane building blocks whose scaffold-level physicochemical properties — including pKa modulation (ΔpKa ≈ 1.87–5.40 vs.

Molecular Formula C6H8ClF3O2S
Molecular Weight 236.63
CAS No. 2460739-21-1
Cat. No. B2902177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
CAS2460739-21-1
Molecular FormulaC6H8ClF3O2S
Molecular Weight236.63
Structural Identifiers
SMILESC1CC(C1CS(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C6H8ClF3O2S/c7-13(11,12)3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1
InChIKeyVAWCIRVHSYNQNP-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2460739-21-1) — Chiral 1,2-Disubstituted Cyclobutyl Sulfonyl Chloride Building Block for Asymmetric Synthesis


[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2460739-21-1, molecular formula C₆H₈ClF₃O₂S, MW 236.64) is a chiral, trans-1,2-disubstituted cyclobutane-derived sulfonyl chloride bearing a trifluoromethyl group at the 2-position and a methanesulfonyl chloride group attached via a methylene spacer at the 1-position [1]. The compound features two defined atom stereocenters with (1R,2R) absolute configuration, making it a member of the emerging class of CF₃-cyclobutane building blocks whose scaffold-level physicochemical properties — including pKa modulation (ΔpKa ≈ 1.87–5.40 vs. tert-butyl), Hammett parameters (σₘ ≈ 0.04, σₚ ≈ 0.02), and lipophilicity shifts (ΔlogD +0.4–0.5 vs. tert-butyl) — have been systematically characterized [2]. The combination of conformational rigidity from the cyclobutyl ring, electron-withdrawing character from the CF₃ substituent, and the reactive sulfonyl chloride electrophile positions this compound as a specialized intermediate for enantioselective sulfonamide, sulfonate ester, and sulfonothioate synthesis.

Why Generic Substitution Fails — Regioisomeric and Stereochemical Differentiation of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride


The cyclobutyl trifluoromethyl methanesulfonyl chloride chemical space encompasses at least three distinct regioisomeric families — 1,1-geminal (CAS 2044902-99-8), 1,3-disubstituted (CAS 1936688-71-9), and 1,2-disubstituted (the target compound) — each with measurably different computed lipophilicity, polar surface area, rotatable bond count, and stereochemical complexity [1]. The 1,2-disubstituted trans configuration provides a unique exit vector geometry (ca. 60° dihedral angle between the CF₃ and CH₂SO₂Cl substituents) that cannot be replicated by the 1,1-geminal isomer (where both groups share the same ring carbon, yielding three rotatable bonds vs. two) or the 1,3-isomer (where the substituents are in a meta-like relationship with a lower LogP of 1.58 vs. 2.5) [2]. Furthermore, substituting a non‑fluorinated cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) for the CF₃‑bearing target compound forfeits the electron‑withdrawing, lipophilicity‑enhancing, and metabolic‑stability‑modulating effects of the trifluoromethyl group that have been quantitatively benchmarked against tert-butyl and CF₃‑cyclopropyl scaffolds [1]. These regioisomeric and stereochemical differences directly translate into divergent downstream biological and physicochemical profiles, making generic interchange scientifically unsound without explicit comparative data.

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride — Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Lipophilicity Differentiation: 1,2- vs. 1,1-Geminal Substitution Pattern (XLogP3/LogP)

The 1,2-disubstituted target compound exhibits a computed XLogP3 of 2.5, which is 0.58 log units higher than the LogP of 1.92 reported for the 1,1-geminal regioisomer [1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2044902-99-8), where the CF₃ and CH₂SO₂Cl groups are attached to the same ring carbon [1][2]. This difference in lipophilicity arises from the distinct spatial arrangement of the polar sulfonyl chloride and lipophilic CF₃ moieties, with the 1,2-trans geometry placing the CF₃ group in a more solvent-exposed orientation. Additionally, the target compound has only 2 rotatable bonds versus 3 for the 1,1-isomer, indicating greater conformational restriction [1][2].

regioisomer differentiation lipophilicity drug design

Polar Surface Area and Lipophilicity Differentiation: 1,2- vs. 1,3-Disubstitution Pattern

Compared to the 1,3-disubstituted regioisomer 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride (CAS 1936688-71-9), the target 1,2-disubstituted compound shows a substantially higher computed lipophilicity (XLogP3 2.5 vs. LogP 1.58; ΔLogP ≈ 0.92) and a larger topological polar surface area (TPSA 42.5 Ų vs. PSA 34 Ų; ΔPSA ≈ 8.5 Ų) [1][2]. The 1,3-isomer has the sulfonyl chloride directly attached to the cyclobutane ring (no methylene spacer), resulting in a shorter, more compact structure (MW 222.62 vs. 236.64) with only 12 heavy atoms versus 13 for the target [2]. These combined differences indicate that the 1,2-isomer presents a distinct pharmacophoric profile — simultaneously more lipophilic and more polar — which is a non-intuitive combination that can be advantageous for balancing solubility and permeability.

regioisomer differentiation polar surface area ADME prediction

Stereochemical Complexity — 2 Defined Stereocenters Enable Enantioselective Synthesis vs. Achiral 1,1-Analog

The target compound possesses 2 defined atom stereocenters with (1R,2R) absolute configuration (trans geometry), whereas the closest molecular-formula analog, [1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2044902-99-8), has zero defined stereocenters because both substituents reside on the same ring carbon (geminal substitution), rendering the cyclobutane ring achiral [1][2]. The presence of stereochemical information in the target compound means that downstream sulfonamide or sulfonate ester products will retain the (1R,2R) configuration, enabling enantioselective construction of chiral drug candidates. The trans relationship between the CF₃ and CH₂SO₂Cl substituents also ensures a well-defined exit vector geometry that has been characterized by X-ray crystallography for analogous trans-1,2-disubstituted cyclobutane building blocks [2].

chiral building block asymmetric synthesis enantioselective sulfonylation

Scaffold-Level pKa Modulation: CF₃-Cyclobutyl vs. tert-Butyl — Impact on Acid/Base Character of Derived Compounds

At the scaffold level, replacement of a tert-butyl group with a CF₃-cyclobutyl substituent dramatically increases the acidity of both carboxylic acid and amine functionalities. Experimentally measured pKa values (23 °C) show that the CF₃-cyclobutane-substituted carboxylic acid has a pKa of 2.92 vs. 4.79 for the tert-butyl analog (ΔpKa ≈ 1.87), while the corresponding amine hydrochloride shows a pKa of 5.29 vs. 10.69 (ΔpKa ≈ 5.40) [1]. This acidifying effect is due to the electron-withdrawing nature of the CF₃-cyclobutyl group (Hammett σₘ ≈ 0.04, σₚ ≈ 0.02) [1]. Although the CF₃-cyclopropyl scaffold is a stronger electron-withdrawing group (pKa 2.99 for acid, 4.06 for amine; σₘ ≈ 0.08), the CF₃-cyclobutyl scaffold more closely preserves the steric bulk and bioactivity profile of the tert-butyl group while providing metabolic stability advantages in certain contexts [1]. The target compound — as a CF₃-cyclobutyl sulfonyl chloride — would be expected to produce sulfonamide derivatives whose amine pKa values are shifted by several units relative to tert-butyl-sulfonamide analogs, directly affecting protonation state at physiological pH and thus target binding and pharmacokinetics.

pKa modulation bioisostere electron-withdrawing effect

Metabolic Stability Differentiation: CF₃-Cyclobutyl vs. tert-Butyl in Selected Pharmacophores

In direct head-to-head comparison within identical pharmacophore scaffolds, replacement of a tert-butyl group with a CF₃-cyclobutyl group produced case-dependent but quantitatively significant effects on metabolic stability. In model compound 40 and the antifungal drug Butenafine, the CF₃-cyclobutyl analog showed improved metabolic stability: intrinsic clearance (CLint) decreased from 12 to 1 μL min⁻¹ mg⁻¹ (12-fold improvement, model 40 → 42) and from 30 to 21 μL min⁻¹ mg⁻¹ (1.4-fold improvement, Butenafine → 46) [1]. Conversely, in model compound 37 and the herbicide Tebutam, metabolic stability was reduced: CLint increased from 11 to 16 and from 57 to 107 μL min⁻¹ mg⁻¹, respectively [1]. Lipophilicity increased consistently across all cases by approximately 0.5 logD units upon CF₃-cyclobutyl incorporation [1]. Importantly, the CF₃-cyclobutane analog of the antihistamine Buclizine (44) retained micromolar activity (IC₅₀ = 102 μM) and showed the earliest onset of lipid droplet formation (EC₅₀ = 15 μM vs. 19 μM for Buclizine), while the corresponding CF₃-cyclopropane analog (43) was completely inactive [1].

metabolic stability intrinsic clearance bioisostere evaluation

Evidence-Backed Application Scenarios for [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride


Enantioselective Synthesis of Chiral Sulfonamide Drug Candidates Requiring Defined (1R,2R) Stereochemistry

When a medicinal chemistry program requires installation of a chiral, conformationally restricted sulfonamide with predictable exit vector geometry, the (1R,2R) stereochemistry of this compound directly translates to enantiomerically defined products without chiral resolution steps. The trans-1,2-disubstituted cyclobutane core has been structurally validated by X-ray crystallography in analogous building blocks [1], and the scaffold's pKa-modulating properties (ΔpKa up to −5.4 vs. tert-butyl amine derivatives) can be exploited to fine-tune the protonation state of the resulting sulfonamide at physiological pH [2]. This scenario is most relevant when the target binding pocket requires a specific dihedral angle between the CF₃ group and the sulfonamide linkage that cannot be achieved with 1,1- or 1,3-regioisomers.

tert-Butyl Bioisostere Replacement Programs Where Metabolic Stability Optimization Is Empirical

For lead optimization campaigns seeking to replace a metabolically labile tert-butyl group, the CF₃-cyclobutyl scaffold has demonstrated metabolic stability improvements of up to 12-fold in selected pharmacophore contexts (CLint reduction from 12 to 1 μL min⁻¹ mg⁻¹) while preserving the original mode of bioactivity [2]. The target sulfonyl chloride serves as the key intermediate for synthesizing the sulfonamide-linked CF₃-cyclobutyl analogs needed to test this bioisosteric replacement empirically. The consistent +0.4–0.5 logD increase upon CF₃-cyclobutyl incorporation must be factored into the overall property profile, and programs targeting CNS indications may particularly benefit from the enhanced membrane permeability predicted by the XLogP3 of 2.5 [2][3].

Fragment-Based Drug Discovery (FBDD) Library Expansion with sp³-Enriched, Chiral Cyclobutane Building Blocks

1,2-Disubstituted cyclobutane fragments are underrepresented in commercial screening libraries despite their favorable sp³ character, conformational restriction, and three-dimensionality [1]. This compound addresses that gap by providing a chiral, CF₃-bearing sulfonyl chloride that can be rapidly diversified into sulfonamide-, sulfonate ester-, or sulfonothioate-containing fragments via parallel synthesis with amine, alcohol, or thiol nucleophiles. The two defined stereocenters and the trans geometry ensure that each library member presents a consistent, well-defined three-dimensional pharmacophore for structure-activity relationship (SAR) analysis, unlike the achiral 1,1-geminal analog which yields conformationally ambiguous products.

Agrochemical Discovery Requiring Balanced Lipophilicity and Metabolic Stability in Fluorinated Cyclobutyl Sulfonamides

The CF₃-cyclobutyl scaffold has been evaluated in agrochemical contexts — specifically in analogs of the herbicides Pinoxaden and Tebutam — where it produced measurable solubility decreases (20–30%) and logD increases (~0.5 units) while showing variable effects on metabolic stability [2]. The target compound provides the reactive sulfonyl chloride handle needed to synthesize the sulfonamide-linked CF₃-cyclobutyl analogs for agrochemical lead optimization. The higher XLogP3 of 2.5 (vs. 1.58 for the 1,3-isomer) may be advantageous for foliar uptake in herbicide design, where balanced lipophilicity is critical for cuticular penetration [3].

Quote Request

Request a Quote for [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.